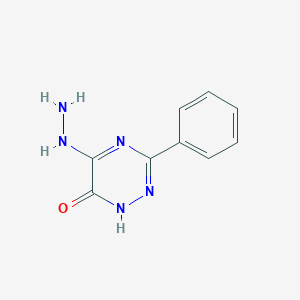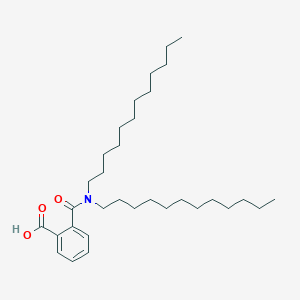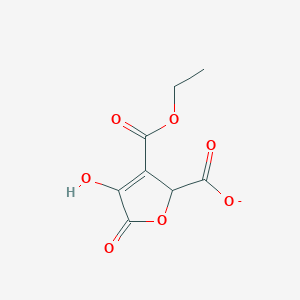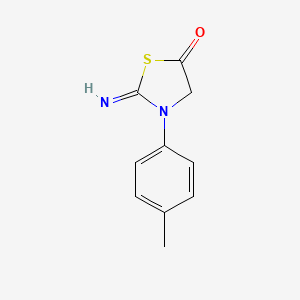
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylbenzaldehyde with 3-ethyl-5-hydroxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired pyridinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Pyridinones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine
In medicine, derivatives of pyridinones are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
作用機序
The mechanism of action of 2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but typically include binding to the active site of a target protein, modulating its activity, and triggering downstream signaling events.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylphenyl)-6-phenylpyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-methyl-5-hydroxyphenyl)pyridin-4(1H)-one
- 2-(3,5-Dimethylphenyl)-6-(3-ethylphenyl)pyridin-4(1H)-one
Uniqueness
2-(3,5-Dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of both 3,5-dimethylphenyl and 3-ethyl-5-hydroxyphenyl groups. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
89945-39-1 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenyl)-6-(3-ethyl-5-hydroxyphenyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C21H21NO2/c1-4-15-8-17(10-18(23)9-15)21-12-19(24)11-20(22-21)16-6-13(2)5-14(3)7-16/h5-12,23H,4H2,1-3H3,(H,22,24) |
InChIキー |
MVGWGMXMVLPUFQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)O)C2=CC(=O)C=C(N2)C3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)


![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)



